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Compound Name: 2,4-Dibromopyridine

Cat. No.: B189624

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a versatile
building block in organic synthesis. Its unique substitution pattern, with bromine atoms at the 2
and 4 positions of the pyridine ring, allows for regioselective functionalization through various
cross-coupling reactions. This property makes it a valuable intermediate in the synthesis of
complex molecules, particularly in the fields of pharmaceutical and agricultural chemistry. This
guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and
applications of 2,4-Dibromopyridine, with a focus on its utility in drug discovery and
development.

Chemical and Physical Properties

2,4-Dibromopyridine is a solid at room temperature with a characteristic odor.[1] A summary
of its key physical and chemical properties is presented in the table below.
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Property Value Reference(s)

CAS Number 58530-53-3

Molecular Formula CsHsBrzN

Molecular Weight 236.89 g/mol
White to pale yellow or brown

Appearance , [1]
solid/powder

Melting Point 35-40 °C

Boiling Point 238 °C

SMILES Brclcenc(Br)cl
1S/C5H3Br2N/c6-4-1-2-8-

InChl
5(7)3-4/h1-3H
PCMMSLVIMKQWMQ-

InChlKey

UHFFFAOYSA-N

Spectral Data

The structural characterization of 2,4-Dibromopyridine is supported by various spectroscopic
techniques.
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Spectroscopy Data Reference(s)

58.21(d, J = 5.3 Hz, 1H), 7.71
1H NMR (CDCls, 400 MHz) (d,J=1.4Hz, 1H), 743 (dd,J  [2]
= 5.3, 1.4 Hz, 1H)

3 150.5 (C6), 142.5 (C2),
13C NMR (CDCls, 100.63 MHz) ~ 133.9 (C4), 130.9 (C3), 126.2  [2]
(CS5)

m/z (%): 237 ([M+], 75), 158
Mass Spectrum (EI) (97), 156 (100) [2]

Note: Specific IR data was not available in the search results. The table indicates the expected
type of information.

Synthesis of 2,4-Dibromopyridine

2,4-Dibromopyridine can be synthesized through several methods. Two common laboratory-
scale protocols are detailed below.

From 2,4-Dihydroxypyridine

This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide.

Experimental Protocol:

In a Schlenk flask, combine 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus
oxybromide (POBrs, 23 g, 80.22 mmol).[2]

Heat the reaction mixture to 125 °C for 4.5 hours.[2]

After cooling to room temperature, carefully pour the reaction mixture into water.[2]

Neutralize the aqueous solution with sodium carbonate (Na2COs).[2]
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o Extract the product with dichloromethane (CH2Cl2).[2]

o Combine the organic extracts, dry over a suitable drying agent (e.g., Na=S0a4), and remove
the solvent in vacuo.[2]

e The crude product can be purified by flash chromatography.

1. H20
+ POBr3 2. Na2COs3
125°C,4.5h 3. CH2Cl2 extractiong

2,4-Dihydroxypyridine Reaction_Mixture Workup P> 2,4-Dibromopyridine

Click to download full resolution via product page

Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine.

From 2-Bromo-4-nitropyridine N-Oxide

This alternative synthesis route involves the treatment of a nitroazine N-oxide with acetyl
bromide.

Experimental Protocol:

¢ In a suitable reaction vessel, dissolve 2-bromo-4-nitropyridine N-oxide (0.5 g, 2.3 mmol) in
glacial acetic acid (4 mL).[2]

¢ Add acetyl bromide (2.4 mL, 31.96 mmol) to the solution.[2]
» Heat the reaction mixture to 130 °C for 16 hours.[2]

 After cooling, carefully pour the mixture into ice and basify with sodium carbonate (Na2COs)
to a pH of 9.[2]

o Extract the product with dichloromethane (CH2Cl2).[2]

o Combine the organic phases, dry, and remove the solvent under reduced pressure to yield
the crude product.[2]

 Purify the residue to obtain 2,4-dibromopyridine.[2]
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AcOH, 130 °C, 16 h 3. CH2Cl2 extraction,
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Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide.

Reactivity and Applications in Drug Development

The differential reactivity of the bromine atoms at the C2 and C4 positions of 2,4-
dibromopyridine makes it a highly valuable synthon for the creation of 2,4-disubstituted
pyridines. This is particularly relevant in medicinal chemistry, where the pyridine scaffold is a
common feature in many bioactive molecules.

Regioselective Cross-Coupling Reactions

The C2-Br bond is generally more reactive towards palladium-catalyzed cross-coupling
reactions than the C4-Br bond. This regioselectivity allows for the sequential introduction of
different substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the
case of 2,4-dibromopyridine, the reaction can be controlled to achieve monosubstitution,
primarily at the C2 position.

General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:

¢ In a reaction vessel under an inert atmosphere, combine 2,4-dibromopyridine (1
equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPhs)a
or Pdz(dba)s with a suitable ligand), and a base (e.g., K2COs, K3POa, or Cs2C03).[3]

e Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[3]

e Heat the reaction mixture (typically between 80-110 °C) and monitor the progress by TLC or
LC-MS.[3]
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e Upon completion, cool the reaction to room temperature, dilute with water, and extract the
product with an organic solvent (e.g., ethyl acetate).[3]

» Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2S0Oa4), and
concentrate under reduced pressure.

» Purify the crude product by column chromatography to isolate the 2-aryl-4-bromopyridine.
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General workflow for the Suzuki-Miyaura coupling of 2,4-Dibromopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-
nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed regioselectively
on 2,4-dibromopyridine to introduce an amino group at the C2 position.

General Experimental Protocol for Regioselective Buchwald-Hartwig Amination:

e In a Schlenk tube under an inert atmosphere, add 2,4-dibromopyridine (1 equivalent), a
palladium precatalyst (e.g., Pdz(dba)s), a phosphine ligand (e.g., BINAP, Xantphos), and a
strong, non-nucleophilic base (e.g., NaOtBu).[4]

e Add the amine (1.1-1.5 equivalents) and an anhydrous, degassed solvent (e.g., toluene or
dioxane).[4]

o Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor its
progress.

» After completion, cool the reaction, quench with water, and extract with an organic solvent.
» Dry the combined organic layers and concentrate under reduced pressure.

» Purify the crude product by column chromatography to obtain the 2-amino-4-bromopyridine
derivative.
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General workflow for the Buchwald-Hartwig amination of 2,4-Dibromopyridine.

Application in Kinase Inhibitor Synthesis
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The pyridine core is a privileged scaffold in the design of kinase inhibitors due to its ability to
form key hydrogen bond interactions within the ATP-binding site of kinases. While specific
examples of p38 MAPK inhibitors synthesized directly from 2,4-dibromopyridine were not
found in the literature search, this starting material is a key precursor for 2,4-disubstituted
pyridines, a class of compounds known to exhibit kinase inhibitory activity. The p38 MAPK
signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a
therapeutic strategy for various inflammatory diseases.

The general p38 MAPK signaling cascade is initiated by cellular stresses and inflammatory
cytokines, leading to the activation of a kinase cascade that ultimately activates p38 MAPK.
Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins,
resulting in the production of pro-inflammatory cytokines like TNF-a and IL-1[3.
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The p38 MAPK signaling pathway and potential inhibition by 2,4-disubstituted pyridines.

Applications in Agricultural Chemistry

In addition to its role in pharmaceuticals, 2,4-dibromopyridine is also utilized as an
intermediate in the synthesis of agrochemicals, including fungicides and herbicides. The
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pyridine moiety is present in a number of commercially successful agricultural products. The
ability to introduce diverse functional groups onto the 2,4-dibromopyridine scaffold allows for
the generation of novel compounds with potential pesticidal activity.

Safety and Handling

2,4-Dibromopyridine is a hazardous chemical and should be handled with appropriate safety
precautions.

Hazard Description Reference(s)

o Toxic if swallowed, in contact
Acute Toxicity ] ] o [5]
with skin, or if inhaled.

Skin Corrosion/Irritation Causes skin irritation. [5]

Eye Damage/Irritation Causes serious eye irritation. [5]

. - May cause respiratory
Specific Target Organ Toxicity T [5]
irritation.

Handling Recommendations:
o Work in a well-ventilated area, preferably in a chemical fume hood.[5]

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.[5]

¢ Avoid breathing dust, vapor, mist, or gas.[5]
e Do not get in eyes, on skin, or on clothing.[5]
e Wash hands thoroughly after handling.
Storage:

o Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark.

Conclusion
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2,4-Dibromopyridine is a key synthetic intermediate with significant applications in the
development of pharmaceuticals and agrochemicals. Its value lies in the differential reactivity of
its two bromine substituents, which enables regioselective functionalization through modern
cross-coupling methodologies. This guide has provided an in-depth overview of its properties,
synthesis, reactivity, and handling, highlighting its importance for researchers and scientists in
the field of organic synthesis and drug discovery. The continued exploration of the reactivity of
2,4-dibromopyridine is expected to lead to the discovery of novel and potent bioactive
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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